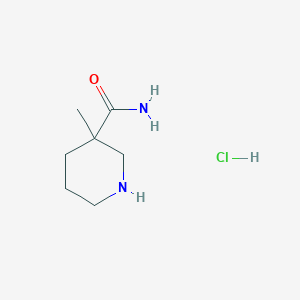3-Methyl-piperidine-3-carboxylic acid amide hydrochloride
CAS No.: 1315499-98-9
Cat. No.: VC2717792
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1315499-98-9 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 3-methylpiperidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H |
| Standard InChI Key | YAQQMBZEYARIQO-UHFFFAOYSA-N |
| SMILES | CC1(CCCNC1)C(=O)N.Cl |
| Canonical SMILES | CC1(CCCNC1)C(=O)N.Cl |
Chemical Identity and Structure
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride belongs to the class of piperidine derivatives, a group of compounds widely recognized for their biological activity. The compound features a six-membered piperidine heterocyclic ring with a methyl group and a carboxamide functional group at the 3-position, along with a hydrochloride salt form that enhances its solubility in aqueous solutions.
Identification Parameters
The compound's chemical identity can be defined through several standard parameters, as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1315499-98-9 |
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | 3-methylpiperidine-3-carboxamide;hydrochloride |
| ChemSpider ID | 29313244 |
| MDL Number | MFCD21605968 |
| Monoisotopic Mass | 178.087291 |
Table 1: Key identification parameters of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride
Structural Characteristics
The structure of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride consists of a six-membered piperidine ring with a nitrogen atom at position 1. The 3-position of the ring bears both a methyl group and a carboxamide functional group (–CONH2). The molecule exists as a hydrochloride salt, with the chloride anion balancing the positive charge on the protonated nitrogen of the piperidine ring. This salt formation significantly alters the compound's physicochemical properties compared to its free base form, particularly enhancing water solubility while reducing lipophilicity.
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride determine its behavior in various environments and its suitability for different applications.
Chemical Reactivity
The chemical reactivity of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is primarily determined by its functional groups:
-
The protonated piperidine nitrogen can participate in acid-base reactions
-
The carboxamide group can engage in hydrogen bonding interactions
-
The tertiary carbon bearing both the methyl and carboxamide groups represents a quaternary stereocenter
These properties collectively influence the compound's behavior in chemical reactions and its interactions with biological systems.
Applications in Medicinal Chemistry
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride has garnered interest in the pharmaceutical research community primarily due to its structural features that make it potentially valuable in drug development.
Role as a Building Block
Beyond direct biological applications, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry. The functional groups present provide multiple points for further chemical elaboration, allowing medicinal chemists to construct more complex molecules with enhanced biological profiles.
Analytical Characterization Techniques
Proper characterization of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is essential for confirming its identity, purity, and structural features. Several analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation. For this compound:
-
¹H NMR would show signals characteristic of the piperidine ring protons, the methyl group (typically as a singlet around 1.0-1.5 ppm), and the amide protons
-
¹³C NMR would confirm the presence of the carboxamide carbon (typically around 170-180 ppm) and the quaternary carbon at position 3
Infrared (IR) spectroscopy would reveal diagnostic bands for the N-H stretching of the amide group (approximately 3300-3500 cm⁻¹) and the C=O stretching of the amide (approximately 1650-1690 cm⁻¹).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for determining the purity of the compound and confirming its molecular weight. The expected mass spectrum would show a molecular ion peak corresponding to the free base (M = 142.20) rather than the hydrochloride salt form .
Structural Relationship to Similar Compounds
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride shares structural similarities with several related compounds that have been more extensively studied.
Comparison with Related Derivatives
Table 2 compares the structural features of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride with related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride | C7H15ClN2O | 178.66 | Reference compound |
| N-methylpiperidine-3-carboxamide | C7H14N2O | 142.20 | Free base form, N-methyl substituted amide instead of primary amide |
| (R)-Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | 179.65 | Methyl ester instead of amide, no 3-methyl group |
| (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride | C9H18ClNO2 | 207.70 | Ethyl ester instead of amide |
Table 2: Structural comparison of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride with related compounds
These structural relationships are significant as they help researchers understand how minor modifications to the core structure can influence physicochemical properties and biological activities.
Current Research and Future Directions
Research on 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is ongoing, with focus on exploring its potential applications in medicinal chemistry and organic synthesis.
Areas of Active Investigation
Current research efforts may be directed toward:
-
Structure-activity relationship studies to determine how structural modifications affect biological activity
-
Exploration of the compound's potential as a pharmacophore in drug design
-
Development of more efficient synthetic routes, particularly stereoselective methods
-
Investigation of specific receptor interactions and binding modes
Future Prospects
The future development of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride may include:
-
Incorporation into more complex molecular scaffolds with enhanced biological profiles
-
Development of derivatives with improved pharmacokinetic properties
-
Exploration of applications beyond traditional medicinal chemistry, such as in materials science or as catalysts
-
Computational studies to predict optimal modifications for specific biological targets
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume